molecular formula C14H19NO2 B3851917 (1,3-benzodioxol-5-ylmethyl)ethyl(2-methyl-2-propen-1-yl)amine

(1,3-benzodioxol-5-ylmethyl)ethyl(2-methyl-2-propen-1-yl)amine

Cat. No. B3851917
M. Wt: 233.31 g/mol
InChI Key: AFMFKRGKUADSQE-UHFFFAOYSA-N
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Description

1,3-Benzodioxol-5-ylmethyl is a chemical group derived from methylenedioxybenzene, which is commonly found in a variety of biologically active molecules . This group is often involved in the formation of carbon-nitrogen bonds, which are crucial in many chemical reactions .


Molecular Structure Analysis

The molecular structure of a compound can greatly influence its properties and reactivity. For instance, the 1,3-benzodioxol-5-yl group is a cyclic structure with an oxygen atom incorporated into the ring, which can influence the compound’s reactivity .


Chemical Reactions Analysis

Again, while specific reactions involving “(1,3-benzodioxol-5-ylmethyl)ethyl(2-methyl-2-propen-1-yl)amine” are not available, similar compounds often participate in carbon-nitrogen bond formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For instance, the presence of the 1,3-benzodioxol-5-yl group can influence the compound’s solubility, reactivity, and other properties .

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system it interacts with. Some compounds with a 1,3-benzodioxol-5-yl group have been found to exhibit anticancer activity, possibly by causing cell cycle arrest and inducing apoptosis in cancer cells .

Safety and Hazards

The safety and hazards associated with a compound depend on its structure and reactivity. It’s important to handle all chemicals with care and use appropriate personal protective equipment .

Future Directions

Future research could focus on synthesizing “(1,3-benzodioxol-5-ylmethyl)ethyl(2-methyl-2-propen-1-yl)amine” and studying its properties and potential applications. This could include investigating its reactivity, biological activity, and potential uses in medicine or other fields .

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N-ethyl-2-methylprop-2-en-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-4-15(8-11(2)3)9-12-5-6-13-14(7-12)17-10-16-13/h5-7H,2,4,8-10H2,1,3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFMFKRGKUADSQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC2=C(C=C1)OCO2)CC(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-N-ethyl-2-methylprop-2-en-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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